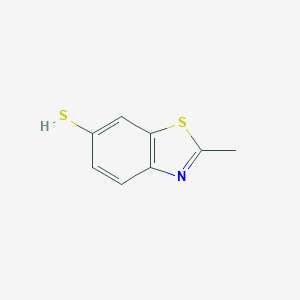

2-Methyl-1,3-benzothiazole-6-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

180724-75-8 |

|---|---|

Molecular Formula |

C8H7NS2 |

Molecular Weight |

181.3 g/mol |

IUPAC Name |

2-methyl-1,3-benzothiazole-6-thiol |

InChI |

InChI=1S/C8H7NS2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 |

InChI Key |

DQXVFHHVBSFVIT-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(S1)C=C(C=C2)S |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)S |

Synonyms |

6-Benzothiazolethiol,2-methyl-(9CI) |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1,3 Benzothiazole 6 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Methyl-1,3-benzothiazole-6-thiol, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system, the methyl protons, and the thiol proton. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents and the heterocyclic ring itself.

The protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on the substitution pattern and the coupling constants (J) between adjacent protons. For the 6-thiol substituted ring, one would expect to see distinct signals for the protons at positions 4, 5, and 7.

The methyl group protons at position 2 are expected to appear as a sharp singlet in the upfield region, likely around δ 2.4-2.8 ppm. mdpi.com The thiol proton (-SH) signal can be broad and its chemical shift is variable, often appearing between δ 3.0 and 4.0 ppm, and can be influenced by solvent, concentration, and temperature. In some cases, this peak may be broad or exchange with solvent protons, making it difficult to observe.

For comparison, the ¹H NMR spectrum of the related compound 2-methylbenzothiazole (B86508) shows aromatic protons in the range of δ 7.2 to 8.0 ppm and a methyl singlet at approximately δ 2.8 ppm. chemicalbook.com In a similar benzothiazole derivative, a methyl group signal was observed at 2.46 ppm. mdpi.com

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms in the benzothiazole ring system and the methyl group.

The carbon atoms of the benzene ring will resonate in the aromatic region, typically between δ 110 and 155 ppm. The carbon atom attached to the sulfur of the thiol group (C-6) and the carbon atoms of the thiazole (B1198619) ring (C-2, C-3a, and C-7a) will have characteristic chemical shifts. The C-2 carbon, being part of the C=N bond and adjacent to the methyl group, is expected to appear at a downfield position. In related 2-alkyl-benzimidazoles, the C-2 carbon is shifted to higher frequencies by 10-15 ppm compared to the unsubstituted parent compound. mdpi.com

The methyl carbon will give a signal in the upfield region, typically around δ 15-25 ppm. For instance, the methyl carbon in 2-methyl-1H-imidazo[2,1-b] nih.govrsc.orgbenzothiazol-4-ium triiodide appears at δ 11.87 ppm. mdpi.com The analysis of ¹³C NMR spectra is also crucial in studying the potential tautomeric equilibrium between the thiol and thione forms of the molecule. mdpi.com

A summary of anticipated ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Atom | Anticipated ¹H Chemical Shift (δ, ppm) | Anticipated ¹³C Chemical Shift (δ, ppm) |

| CH₃ | 2.4 - 2.8 (s) | 15 - 25 |

| Aromatic-H | 7.0 - 8.0 (m) | - |

| SH | 3.0 - 4.0 (br s) | - |

| Aromatic-C | - | 110 - 140 |

| C-2 | - | >150 |

| C-3a, C-7a | - | 130 - 155 |

| C-6 (C-S) | - | 125 - 135 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the aromatic ring, the C=N bond of the thiazole ring, the C-S bond, and the S-H bond of the thiol group.

The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The C=N stretching vibration of the thiazole ring is expected to appear in the range of 1600-1650 cm⁻¹. researchgate.net

A key feature to consider is the potential for tautomerism, where the compound can exist in equilibrium between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond). The thiol form would exhibit a weak S-H stretching band around 2550-2600 cm⁻¹. The thione tautomer, 6-methyl-2(3H)-benzothiazolethione, would show a characteristic N-H stretching band in the region of 3100-3500 cm⁻¹ and a C=S stretching band around 1100-1250 cm⁻¹. The IR spectrum of 2(3H)-Benzothiazolethione, 6-methyl- is available and can be used for comparison. spectrabase.com

The table below summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C=N (Thiazole) | Stretch | 1600 - 1650 |

| S-H (Thiol) | Stretch | 2550 - 2600 (weak) |

| N-H (Thione tautomer) | Stretch | 3100 - 3500 |

| C=S (Thione tautomer) | Stretch | 1100 - 1250 |

| C-S | Stretch | 600 - 800 |

Mass Spectrometry Techniques for Molecular Mass Confirmation and Fragmentation Analysis (e.g., LC-MS/MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₈N₂S), the exact molecular weight is 180.0357 g/mol . Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly useful for analyzing such compounds. nih.govnih.gov

In an ESI-MS experiment, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 181. Under tandem mass spectrometry (MS/MS) conditions, this precursor ion would be fragmented to produce a characteristic pattern of product ions.

The fragmentation of benzothiazole derivatives often involves the cleavage of the thiazole ring. Common fragmentation pathways for related benzothiazoles include the loss of small neutral molecules like HCN or the cleavage of substituent groups. researchgate.net For this compound, one might expect fragmentation to involve the loss of the methyl group, the thiol group, or cleavage of the heterocyclic ring. The analysis of these fragmentation patterns provides valuable confirmation of the compound's structure. LC-MS/MS methods have been developed for the analysis of various benzothiazole derivatives, and these can be adapted for the target compound. mac-mod.com

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Similarly, a study on 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one also highlights the planarity of the benzothiazole ring system. nih.gov Based on these findings, it is highly probable that this compound also possesses a largely planar molecular structure. In the solid state, it is likely to exhibit intermolecular hydrogen bonding involving the thiol group (or the N-H group of the thione tautomer) and potentially π–π stacking interactions between the aromatic rings, which would influence its crystal packing.

Electronic and Photophysical Spectroscopic Investigations

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. Benzothiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence and, in some cases, excited-state intramolecular proton transfer (ESIPT). rsc.orgmdpi.com

The UV-Visible absorption spectrum of this compound in a suitable solvent is expected to show absorption bands in the UV region, characteristic of the π-π* transitions of the aromatic system. The position of the absorption maxima (λ_max) is influenced by the substituents on the benzothiazole ring. researchgate.net The thiol group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted 2-methylbenzothiazole. The UV spectrum of benzothiazole itself shows absorption bands around 220, 250, and 285 nm. researchgate.net

Many benzothiazole derivatives are fluorescent, and it is plausible that this compound also exhibits fluorescence. The emission properties, including the fluorescence quantum yield and lifetime, would be of interest for potential applications in materials science or as fluorescent probes. The presence of the thiol group could also lead to interesting photophysical phenomena such as ESIPT, where a proton is transferred from the thiol group to the nitrogen atom of the thiazole ring in the excited state, leading to a large Stokes shift in the fluorescence spectrum. rsc.org The photophysical properties of benzothiazole derivatives are often solvent-dependent, a phenomenon known as solvatochromism. nih.gov

Computational and Theoretical Investigations of 2 Methyl 1,3 Benzothiazole 6 Thiol

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure, electronic properties, and reactivity of benzothiazole (B30560) derivatives, including 2-Methyl-1,3-benzothiazole-6-thiol. scirp.orgnih.govnih.gov DFT calculations offer reliable results with relatively low computational cost, providing deep insights into electron distribution and chemical behavior. scirp.org These theoretical studies are crucial for understanding and predicting the behavior of molecules, complementing experimental findings. nih.govmgesjournals.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the electronic properties and reactivity of a molecule. scirp.orgmgesjournals.com The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. scirp.orgresearchgate.net The distribution of these frontier molecular orbitals (FMOs) helps in identifying potential reaction sites. scirp.org For benzothiazole derivatives, the HOMO is typically spread across the molecule, while the LUMO is often localized on the benzothiazole moiety. mdpi.com This analysis is a reliable method for evaluating the electron-donating and electron-accepting properties of molecules. scirp.org

Energy Gap, Dipole Moment, Hardness, and Softness Parameters

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scirp.orgscirp.org A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. scirp.org For instance, in a study of benzothiazole derivatives, 2-SCH3_BTH was found to have the lowest energy gap, indicating it is the most reactive. scirp.org Conversely, a larger energy gap points to higher stability and lower reactivity. conicet.gov.ar

Chemical hardness (η) and softness (s) are related to the HOMO-LUMO energy gap and provide further information about a molecule's reactivity. scirp.org Hard molecules have a large energy gap and are less reactive, while soft molecules have a small energy gap and are more reactive. scirp.org 2-SCH3_BTH, with the lowest chemical hardness and highest softness among the studied compounds, was identified as the most reactive. scirp.orgscirp.org

| Compound | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (s) (eV⁻¹) | Reference |

|---|---|---|---|---|

| 2-SCH3_BTH | 0.1841 | 0.153 | 6.5372 | scirp.org |

| 2-OH_BTH | 0.2058 | - | - | scirp.org |

Absolute Electronegativity and Electrophilicity Index Calculations

Absolute electronegativity (χ) and the electrophilicity index (ω) are global reactivity descriptors that provide insights into the electron-accepting and electrophilic nature of a molecule. conicet.gov.arresearchgate.net Electronegativity indicates a molecule's ability to attract electrons, with a higher value suggesting a better electron acceptor. scirp.org The electrophilicity index measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net A higher electrophilicity index points to a greater capacity to act as an electrophile. sciencepg.com These parameters are valuable for rationalizing reactivity and selectivity in various chemical reactions. researchgate.net

| Compound | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|

| BTH | 0.1511 | 0.1375 | scirp.orgscirp.org |

| M-41HBI-2MTMB | - | 3.807 | sciencepg.com |

Fukui Function and Local Softness Indices for Reactive Site Prediction

The Fukui function, f(r), and local softness, s(r), are crucial local reactivity descriptors derived from DFT. nih.govmdpi.com The Fukui function identifies which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net Local softness provides similar information but is often considered more suitable for predicting intermolecular reactivity. nih.gov These indices are powerful tools for determining site-selectivity and regiochemistry in chemical reactions, serving as an alternative to the traditional frontier orbital theory. mdpi.com By analyzing these parameters, the most probable sites for chemical reactions can be pinpointed. researchgate.net

Theoretical Insights into Metal-Inhibitor and Thiol-Quinone Interactions

DFT calculations are instrumental in understanding the interactions between inhibitors and metal surfaces, as well as the reactions between thiols and quinones. In corrosion inhibition studies, DFT reveals how benzothiazole derivatives adsorb onto metal surfaces. rsc.org For instance, at high concentrations, molecules like 2-mercaptobenzothiazole (B37678) (2-MBT) tend to adsorb vertically, with heteroatoms enhancing the surface-molecule interaction. rsc.org DFT also suggests that the strong binding strength of 2-MBT can lead to the formation of complexes with metal ions, contributing to surface passivation. rsc.orgcsic.es

In the context of thiol-quinone interactions, which are relevant to various biological processes, computational studies have provided crucial insights. nih.gov For example, the reaction of thiols with o-quinones often shows an unusual regiochemistry. nih.govresearchgate.net DFT calculations have been instrumental in demonstrating that this proceeds through a free radical chain mechanism, initiated by the addition of thiyl radicals to the quinone. nih.govresearchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and physical movements of molecules and their complexes over time. nih.gov In the context of benzothiazole derivatives, MD simulations have been used to investigate their potential as enzyme inhibitors. nih.govbiointerfaceresearch.com These simulations can explain the stability of protein-ligand complexes, ligand properties, and the specific interactions that occur. nih.gov For instance, MD simulations of benzothiazole derivatives with target proteins like Staphylococcus aureus MurD ligase have provided insights into their binding modes and stability, which is crucial for drug design. nih.gov Similarly, simulations have been used to study the inhibition of the p56lck enzyme by benzothiazole-thiazole hybrids, helping to understand the structural requirements for effective inhibition. biointerfaceresearch.com

Quantum Chemical Parameter Correlation with Experimental Observations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of inhibitor molecules that govern their interaction with metal surfaces. Current time information in Edmonton, CA. Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the distribution of Mulliken charges. These parameters provide insights into the molecule's ability to donate or accept electrons, its reactivity, and the likely sites of adsorption onto a metal surface.

Frontier Molecular Orbitals (HOMO and LUMO) and Corrosion Inhibition

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the adsorption mechanism of an inhibitor on a metal surface.

EHOMO (Highest Occupied Molecular Orbital Energy): A higher EHOMO value is indicative of a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, a key step in the formation of a protective inhibitor film. rsc.org A higher electron-donating ability generally correlates with increased inhibition efficiency. For instance, studies on benzimidazole (B57391) derivatives have shown that higher EHOMO values correspond to better corrosion inhibition. alrasheedcol.edu.iq

ELUMO (Lowest Unoccupied Molecular Orbital Energy): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the strength of the inhibitor-metal bond through back-donation. rsc.org

Energy Gap (ΔE): The energy gap between the LUMO and HOMO is a crucial parameter for assessing the reactivity of an inhibitor molecule. A smaller ΔE value implies that the energy required to excite an electron is lower, making the molecule more polarizable and reactive. rsc.org This increased reactivity often leads to stronger adsorption on the metal surface and, consequently, higher inhibition efficiency.

The following table presents data for two aminobenzonitrile isomers, illustrating the correlation between frontier orbital energies and experimentally determined inhibition efficiencies.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) |

| 2-Aminobenzonitrile (2-AB) | - | - | > 3-AB | < 3-AB |

| 3-Aminobenzonitrile (3-AB) | > 2-AB | < 2-AB | < 2-AB | > 2-AB |

| Data derived from a comparative study on aminobenzonitrile isomers. rsc.org |

As indicated in the table, 3-Aminobenzonitrile, with its higher EHOMO, lower ELUMO, and smaller energy gap, exhibits a higher inhibition efficiency compared to its 2-AB isomer, which strongly supports the theoretical framework. rsc.org

Mulliken Charge Distribution and Adsorption Sites

Mulliken charge analysis is employed to identify the specific atoms or functional groups within the inhibitor molecule that are most likely to interact with the metal surface. Atoms with a more negative Mulliken charge are considered potential sites for electrophilic attack and are prone to donating electrons to the metal surface. jcchems.com Conversely, atoms with a more positive charge can act as sites for nucleophilic attack.

In benzothiazole derivatives, heteroatoms such as sulfur (S) and nitrogen (N) are typically the primary centers for adsorption due to their high electron density (negative Mulliken charges) and the presence of lone pair electrons. jcchems.comresearchgate.net For example, in a study of 2-Amino-6-hydroxybenzothiazole, the sulfur atom was identified as having a greater tendency for electrophilic attack, indicating it as a key site for adsorption. jcchems.com

The table below shows a hypothetical representation of Mulliken charges for a benzothiazole derivative, highlighting the potential adsorption centers.

| Atom | Mulliken Charge |

| S1 | -0.150 |

| N3 | -0.250 |

| C2 | +0.180 |

| C4 | -0.050 |

| C5 | -0.045 |

| C6 | -0.060 |

| C7 | -0.055 |

| Illustrative data based on typical findings for benzothiazole derivatives. |

The significant negative charges on the sulfur and nitrogen atoms confirm their role as the primary active centers for the adsorption process on a metal surface.

Despite a comprehensive search for scientific literature, there is insufficient publicly available data specifically detailing the biological and mechanistic activities of the chemical compound “this compound” as required by the provided outline. Research in this area appears to focus predominantly on the synthesis and biological evaluation of various derivatives of the this compound scaffold, rather than the parent compound itself.

The available literature extensively covers a wide range of substituted benzothiazole derivatives and their antimicrobial and antitumor properties. These studies explore the effects of different functional groups at various positions on the benzothiazole ring system to enhance biological efficacy. However, this body of research does not provide the specific data points needed to accurately and thoroughly populate the requested article sections for "this compound".

Therefore, to adhere to the strict instruction of focusing solely on "this compound" and to avoid introducing information outside the explicit scope of the specified compound, this article cannot be generated at this time. To do so would require speculation or the inclusion of data from other related compounds, which would violate the core requirements of the request.

Biological Activity and Mechanistic Elucidation of 2 Methyl 1,3 Benzothiazole 6 Thiol Derivatives

Antitumor and Anticancer Research

Enzyme Inhibition in Cancer Pathways

Derivatives of 2-Methyl-1,3-benzothiazole-6-thiol have been investigated for their ability to inhibit various enzymes that play crucial roles in the development and progression of cancer.

Human Glutathione S-Transferase P1-1 (hGSTP1-1): Human GSTP1-1 is an enzyme that is overexpressed in many human tumors and is implicated in the development of resistance to several anticancer drugs, making it a significant target in cancer therapy. In a study, twelve benzothiazole (B30560) derivatives were synthesized and screened for their in vitro inhibitory activity against hGSTP1-1. Two of these compounds were identified as lead compounds when compared to the reference drug, etoposide. Molecular docking studies suggested that these compounds inhibit hGSTP1-1 by binding to the H-site, which normally binds the substrate. The research indicated that a hydrophobic group at the para position of the phenyl ring of the benzamide moiety on the benzothiazole ring is important for this interaction.

BRAF and VEGFR-2: The kinases BRAF and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key regulators of cell growth and angiogenesis (the formation of new blood vessels), respectively, and their dysregulation is a hallmark of many cancers. Certain 2-aminobenzothiazole (B30445) derivatives have been developed as dual inhibitors of both BRAF and VEGFR-2. In one study, a series of 2-amino benzothiazole congeners were designed to have dual inhibitory activity against BRAFV600E and CRAF. One compound in this series demonstrated high inhibitory activity with IC50 values of 95 nM and 15 nM against BRAFV600 and CRAF, respectively. nih.gov Another investigation into 18 amino-benzothiazole derivatives identified four compounds with significant cytotoxicity against three cancer cell lines, with IC50 values ranging from 3.58 to 15.36 μM. One of these compounds, in particular, was found to inhibit both BRAF and VEGFR-2 enzymes with IC50 values of 0.071 and 0.194 μM, respectively, comparable to the standard drug sorafenib. rsc.org

Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 is an enzyme that is often upregulated in inflamed and cancerous tissues, where it contributes to tumor growth and metastasis. A series of thiadiazole-benzothiazole hybrids were evaluated for their COX inhibitory profiles. While some compounds in the series showed non-selective inhibition of both COX-1 and COX-2, or selective inhibition of COX-1, others demonstrated selective inhibition of COX-2. wjarr.com For instance, compounds 4 and 9 from the study exclusively inhibited COX-2 with inhibition percentages of 10.85 ± 2.05% and 8.82 ± 1.42%, respectively, at a concentration of 100 µM. wjarr.com The study highlighted that the substitutions on both the benzothiazole scaffold and the thiadiazole ring are crucial for the inhibition of COX enzymes. wjarr.com

Cathepsin D: While Cathepsin D is an important aspartyl protease involved in various physiological processes, and its dysregulation has been linked to cancer progression, specific studies on the inhibition of Cathepsin D by this compound derivatives were not identified in the reviewed literature. The development of selective inhibitors for proteases like Cathepsin D presents significant challenges due to similarities in the active sites of related enzymes. nih.gov

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Several studies have demonstrated the pro-apoptotic activity of benzothiazole derivatives in various cancer cell lines.

One study synthesized a series of novel benzothiazole-2-thiol derivatives and investigated their effects on a panel of human cancer cell lines. mdpi.com Among these, pyridinyl-2-amine linked compounds exhibited potent and broad-spectrum inhibitory activities. mdpi.com Compound 7e from this series was particularly effective, displaying potent anticancer activity against SKRB-3 (IC50 = 1.2 nM), SW620 (IC50 = 4.3 nM), A549 (IC50 = 44 nM), and HepG2 (IC50 = 48 nM) cell lines. mdpi.comresearchgate.net Further investigation revealed that compound 7e induced apoptosis in HepG2 cancer cells in a concentration-dependent manner. mdpi.com

The table below summarizes the IC50 values of selected benzothiazole-2-thiol derivatives against various cancer cell lines. researchgate.net

| Compound | SKRB-3 (IC50, nM) | SW620 (IC50, nM) | A549 (IC50, nM) | HepG2 (IC50, nM) |

| 7d | - | - | - | - |

| 7e | 1.2 | 4.3 | 44 | 48 |

| 7f | - | - | - | - |

| 7i | - | - | - | - |

Data for compounds 7d, 7f, and 7i were mentioned as potent but specific IC50 values for all cell lines were not provided in the source.

Antitubercular Activity against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Benzothiazole derivatives have shown promise in this area.

In vitro Screening and Minimum Inhibitory Concentration (MIC) Determinations

Several novel benzothiazole derivatives have been synthesized and evaluated for their in vitro activity against various strains of M. tuberculosis. In one study, new benzothiazole–pyrimidine hybrids were designed and tested. The results indicated that several of these compounds are highly active against the drug-sensitive strain of Mycobacterium tuberculosis (ATCC 25177), with MIC values ranging from 0.24 to 0.98 µg/mL. The antitubercular activity was also evaluated against two drug-resistant TB strains, where many compounds exhibited good activity with MIC values from 0.98 to 62.5 µg/mL and 3.9 to 62.5 µg/mL, respectively.

The table below presents the MIC values of some of the most potent pyrimidine-tethered benzothiazole derivatives against sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.

| Compound | M. tuberculosis (Sensitive Strain) MIC (µg/mL) | M. tuberculosis (MDR Strain) MIC (µg/mL) | M. tuberculosis (XDR Strain) MIC (µg/mL) |

| 5b | 0.49 | - | - |

| 5c | 0.24 | 0.98 | 3.9 |

| 12 | 0.98 | - | - |

| 15 | 0.48 | 1.95 | 7.81 |

MDR and XDR data were not available for all compounds in the provided source.

Molecular Docking Studies with Mycobacterial Target Proteins

To understand the potential mechanism of action of these antitubercular compounds, molecular docking studies have been performed to investigate their interactions with key mycobacterial enzymes.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new antitubercular drugs. Molecular docking studies were conducted for the two most active compounds from the benzothiazole–pyrimidine hybrid series to explore their enzymatic inhibitory activities. These studies help in understanding the binding modes of the compounds within the active site of DprE1.

RpsA (Ribosomal Protein S1): RpsA is another validated target for antitubercular drugs. Pyrazinamide, a first-line anti-TB drug, is known to target RpsA, and mutations in the rpsA gene are associated with resistance to this drug. rsc.org While RpsA is a known target for antitubercular agents, specific molecular docking studies of this compound derivatives with RpsA were not found in the available literature.

Antioxidant Activity Investigations

Some benzothiazole derivatives have been investigated for their antioxidant properties, which can be beneficial in combating oxidative stress associated with various diseases, including cancer. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of compounds. In this assay, the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which is indicative of its radical scavenging activity. Several studies have utilized this method to assess the antioxidant potential of newly synthesized benzothiazole derivatives.

Other Enzymatic Inhibition Studies

The therapeutic potential of this compound derivatives extends to the inhibition of other clinically relevant enzymes.

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Inhibitors of MAO-B are used in the treatment of Parkinson's disease, while MAO-A inhibitors are used for depression and anxiety disorders. A recent study synthesized thirteen 2-methylbenzo[d]thiazole derivatives and evaluated their in vitro MAO inhibitory properties. The results showed that these benzothiazole derivatives were potent and selective inhibitors of human MAO-B, with all compounds exhibiting IC50 values below 0.017 µM. The most potent MAO-B inhibitor in the series had an IC50 value of 0.0046 µM. wjarr.com

Heat Shock Protein 90 (Hsp90): Heat shock protein 90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and metastasis. Consequently, Hsp90 has emerged as a key target for cancer therapy. The replacement of a phenyl group with an appropriately substituted benzothiazole group has been reported to yield a new and potent series of Hsp90 inhibitory compounds.

Thyroid Peroxidase (TPO): Thyroid peroxidase is a key enzyme in the synthesis of thyroid hormones. Inhibition of TPO can lead to disruption of the thyroid system. 2-Mercaptobenzothiazole (B37678) (MBT), a related compound, has been shown to inhibit TPO activity both in vitro and in vivo. These findings suggest that the benzothiazole scaffold can interact with and inhibit the function of this critical enzyme.

Investigation of Ligand-Target Interactions through Molecular Docking and Pharmacophore Modeling

To elucidate the potential therapeutic mechanisms of this compound and its derivatives, computational studies employing molecular docking and pharmacophore modeling have been instrumental. These in silico techniques provide critical insights into the specific interactions between these ligands and their biological targets at a molecular level, guiding the rational design of more potent and selective inhibitors for a range of diseases.

Molecular docking simulations have been widely utilized to predict the binding conformations and affinities of benzothiazole derivatives within the active sites of various enzymes and receptors. These studies have revealed that the benzothiazole scaffold serves as a versatile pharmacophore capable of engaging in a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for molecular recognition and biological activity.

For instance, in the context of cancer therapy, molecular docking studies have explored the interactions of benzothiazole derivatives with several key protein targets. One area of focus has been on protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Studies on p56lck, a tyrosine kinase involved in T-cell activation, have shown that benzothiazole-thiazole hybrids can effectively bind to the ATP-binding site of the enzyme. biointerfaceresearch.com Similarly, investigations into the inhibition of mitogen-activated protein kinases (MAPKs) like ERK2 and p38α have demonstrated that benzothiazole derivatives can act as allosteric inhibitors, binding to sites distinct from the active site and inducing conformational changes that modulate enzyme activity. nih.gov In one such study, a benzothiazole derivative was found to form a covalent bond with a cysteine residue (Cys162) in p38α MAPK, a mode of interaction not observed with the corresponding cysteine in ERK2, highlighting the structural basis for selectivity. nih.gov

The antimicrobial potential of benzothiazole derivatives has also been investigated through molecular docking. Dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in microorganisms, has been identified as a target. Docking studies revealed that benzothiazole derivatives can occupy the p-aminobenzoic acid (PABA) binding pocket of DHPS, with interactions such as arene-H bonds with key residues like Lys220 contributing to their inhibitory activity. nih.gov Other microbial targets, including E. coli MurB and 14α-lanosterol demethylase, have also been explored, suggesting that the antimicrobial effects of these compounds may be multifactorial. nih.gov

Furthermore, the versatility of the benzothiazole scaffold is evident in its targeting of enzymes relevant to other diseases. For example, as potential treatments for neurodegenerative disorders, benzothiazole-hydrazone derivatives have been designed and docked into the active site of human monoamine oxidase B (hMAO-B). These studies have shown that the benzothiazole core can fit within the substrate cavity, forming π-π interactions with residues like Tyr435, while other parts of the molecule engage in hydrogen bonding with residues such as Ile199 and Tyr326.

In the realm of metabolic disorders, thiazolidinone-based benzothiazole derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Molecular docking has helped to understand the binding interactions of these compounds within the active sites of these enzymes, providing a basis for their potential antidiabetic activity. nih.gov

Pharmacophore modeling complements molecular docking by identifying the essential three-dimensional arrangement of chemical features required for biological activity. For benzothiazole derivatives, pharmacophore models have been developed to delineate the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding to specific targets. These models serve as valuable tools for virtual screening of large compound libraries to identify novel hits with the desired activity profile. For example, pharmacophore models have been successfully applied in the identification of p56lck inhibitors. biointerfaceresearch.com

The collective findings from molecular docking and pharmacophore modeling studies underscore the significant potential of the this compound scaffold in medicinal chemistry. The detailed understanding of ligand-target interactions at the atomic level provides a solid foundation for the structure-based design of new and improved therapeutic agents.

Interactive Data Table: Summary of Molecular Docking Studies on Benzothiazole Derivatives

| Target Protein | PDB ID | Derivative Class | Key Interacting Residues | Type of Interaction | Reference |

| p38α MAPK | - | Benzothiazole derivative | Cys162 | Covalent bond | nih.gov |

| Dihydropteroate synthase (DHPS) | - | Benzothiazole derivative | Lys220 | Arene-H bond | nih.gov |

| p56lck | 1QPC | Benzothiazole-thiazole hybrid | - | ATP-binding site interaction | biointerfaceresearch.com |

| Human Monoamine Oxidase B (hMAO-B) | 2V5Z | Benzothiazole-hydrazone | Tyr435, Ile199, Tyr326 | π-π stacking, Hydrogen bond | mdpi.com |

| α-Amylase | - | Thiazolidinone-based benzothiazole | - | Active site interaction | nih.gov |

| α-Glucosidase | - | Thiazolidinone-based benzothiazole | - | Active site interaction | nih.gov |

| E. coli MurB | - | Heteroaryl benzothiazole | - | Active site interaction | nih.gov |

| 14α-lanosterol demethylase | - | Heteroaryl benzothiazole | - | Active site interaction | nih.gov |

Structure Activity Relationship Sar Studies for 2 Methyl 1,3 Benzothiazole 6 Thiol and Its Analogs

Impact of Substituent Position and Nature on Biological Activity

The specific placement and chemical nature of substituents on the benzothiazole (B30560) core are critical determinants of its interaction with biological targets. researchgate.netbenthamscience.com Research into the SAR of benzothiazole analogs has highlighted positions C-2 and C-6 as particularly crucial for modulating their pharmacological effects. researchgate.netbenthamscience.com

The presence of a thiol (-SH) group at the 6-position of the benzothiazole ring can significantly impact its biological activity. While specific studies on 2-Methyl-1,3-benzothiazole-6-thiol are limited, general SAR principles for benzothiazoles indicate that substitution at this position is a key factor. For instance, in a study of various 6-substituted benzothiazoles, it was found that the nature of the substituent at this position could modulate activities such as antifungal and photoprotective properties. nih.gov

In one study, 6-unsubstituted benzothiazole derivatives generally showed better antifungal activity compared to those with electron-withdrawing groups like carboxylic acid or sulfonamide at the same position. nih.gov This suggests that for certain biological targets, a less electronically demanding or even a hydrogen-donating group at position 6 might be favorable. The thiol group, being a weak acid and a potential hydrogen bond donor and acceptor, could therefore impart specific interactive properties to the molecule.

The methyl group at the 2-position of the benzothiazole ring plays a significant role in defining the molecule's reactivity and biological interactions. The C-2 position is a common site for substitution in the development of bioactive benzothiazole compounds. researchgate.netbenthamscience.com

A study comparing the atmospheric oxidation of 2-methylbenzothiazole (B86508) with its unsubstituted counterpart, benzothiazole, revealed that the methyl group enhances the reaction rate by about 50%. acs.org This increased reactivity is attributed to the methyl group providing an additional site for reaction. acs.org While this study focuses on atmospheric chemistry, it underscores the electronic and steric influence of the 2-methyl group.

In the context of biological activity, the methyl group can influence how the molecule fits into the binding site of a target protein. For example, in the development of anti-HIV agents based on benzothiazole-coumarin conjugates, it was observed that methyl substitution could reduce the biological potential of the compounds. jchemrev.com This suggests that for certain targets, a smaller or different type of substituent at the C-2 position might be preferred to achieve optimal binding.

Benzene (B151609) Ring Substitutions:

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the benzene ring can significantly alter the activity. For instance, in a series of anticonvulsant benzothiazoles, compounds with electron-withdrawing groups like -Cl, -F, and -NO2 in the benzothiazole ring were found to be more active. nih.gov In another study on antiproliferative agents, the highest antitumor effect was observed for compounds with electron-donating groups at the 6-position of the benzothiazole and electron-acceptor groups on an attached aniline (B41778) ring. nih.gov

Halogens: The introduction of halogen atoms, such as fluorine and chlorine, can enhance antifungal activity. nih.gov For example, a dichlorophenyl-containing chlorobenzothiazole showed potent anticancer activity against various cell lines. nih.gov

Positional Effects: The position of the substituent on the benzene ring is critical. For instance, in a study of fluorinated 2-aryl benzothiazoles, hydroxyl substituents at the third and fourth positions of the phenyl ring attached to the benzothiazole core resulted in the best anticancer activity. nih.gov

Thiazole (B1198619) Ring Substitutions:

While the 2-position is the most commonly substituted on the thiazole ring, modifications to the atoms within the ring itself are less common but can have profound effects. The nitrogen and sulfur atoms are key to the chemical properties of the thiazole ring, and their ability to form coordination complexes with metals has been exploited to enhance antimicrobial activity. mdpi.com

The following table summarizes the effects of various substituents on the biological activity of benzothiazole derivatives based on findings from different studies.

| Substituent | Position(s) | Effect on Biological Activity | Reference |

| Thiol (-SH) | 6 | Can influence activity; specific effects depend on the target. | nih.gov |

| Methyl (-CH3) | 2 | Can increase reactivity and influence binding to biological targets. | acs.orgjchemrev.com |

| Electron-withdrawing groups (-Cl, -F, -NO2) | Benzene ring | Can enhance anticonvulsant and antifungal activity. | nih.gov |

| Electron-donating groups (-Me, -OEt) | 6 | Can enhance anthelmintic and antiproliferative activity (in specific contexts). | nih.gov |

| Hydroxyl (-OH) | Phenyl ring at C-2 | Can enhance anticancer activity. | nih.gov |

| Furan/Thiophene (B33073)/Pyrrole (B145914) | 2 | Can impart significant antifungal and photoprotective properties. | nih.gov |

Comparative Analysis with Structurally Related Benzothiazole Derivatives

The biological activity of this compound can be better understood by comparing it with other structurally related benzothiazole derivatives. Such a comparative analysis helps in identifying the key structural features responsible for specific biological effects.

For instance, a comparative study on benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain relief highlighted the importance of the substitution pattern on an attached phenyl ring. nih.govescholarship.org This study, while not directly involving a 6-thiol group, underscores the modular nature of the benzothiazole scaffold, where different regions of the molecule can be optimized for specific biological targets.

In another example, the replacement of a phenyl group at the 2-position with five-membered heterocyclic rings like pyrrole, furan, or thiophene led to compounds with significant antifungal and photoprotective activities. nih.gov Notably, the unsubstituted benzothiazole core at position 6 was generally more advantageous for antifungal activity in this series. nih.gov This suggests that for certain applications, a simple substitution pattern might be more effective.

The table below provides a comparative overview of the biological activities of different classes of benzothiazole derivatives, highlighting the influence of the substitution pattern.

| Benzothiazole Derivative Class | Key Structural Features | Observed Biological Activity | Reference |

| 2-Aryl benzothiazoles | Phenyl or substituted phenyl group at C-2. | Anticancer, anti-inflammatory. | nih.gov |

| 2-Amino benzothiazoles | Amino group at C-2, often further functionalized. | Diverse activities including anticonvulsant and antiproliferative. | nih.gov |

| Benzothiazole-2-thiols | Thiol or substituted thiol at C-2. | Quorum sensing inhibition, antimicrobial. | rsc.orgrsc.org |

| Benzothiazoles with heterocyclic substituents at C-2 | Furan, thiophene, or pyrrole at C-2. | Antifungal, photoprotective. | nih.gov |

Coordination Chemistry and Material Science Applications of 2 Methyl 1,3 Benzothiazole 6 Thiol

Ligand Properties and Metal Complex Formation

The rich coordination chemistry of benzothiazole (B30560) derivatives is driven by the presence of electron-rich heteroatoms, namely the nitrogen and sulfur atoms within the thiazole (B1198619) ring, as well as appended functional groups. In 2-Methyl-1,3-benzothiazole-6-thiol, the exocyclic thiol group (-SH) provides an additional, highly reactive coordination site. The molecule can exist in a tautomeric equilibrium between its thiol and thione forms, which influences its bonding behavior. csic.es

Interaction with Transition Metals (e.g., Cu(II), Ni(II), Ag(I), Re(I))

Benzothiazole derivatives readily form stable complexes with a variety of transition metals. The coordination typically involves the endocyclic nitrogen atom and the exocyclic sulfur atom, creating chelate rings that enhance the stability of the resulting complexes. csic.esmdpi.com

Copper(II) and Nickel(II): Studies on related benzothiazole ligands, such as 2-thioacetic acid benzothiazole, demonstrate complex formation with both Cu(II) and Ni(II). researchgate.netthescipub.com For Cu(II), a square planar geometry is often proposed, while Ni(II) complexes tend to adopt a tetrahedral structure. researchgate.netthescipub.com The coordination involves the oxygen of the carboxylate group and likely the ring nitrogen. thescipub.com In Schiff base complexes derived from sulfathiazole, Cu(II) and Ni(II) form octahedral or tetragonally distorted octahedral geometries, coordinating through nitrogen atoms of the azomethine group and thiazole ring, and an oxygen atom from a phenolic group. nih.gov This highlights the versatility of the benzothiazole scaffold in coordinating with these metals.

Silver(I): There is limited specific information on this compound complexes with Ag(I). However, related benzothiazole thiones are known to react with silver salts to form complexes where the metal ion is coordinated by the exocyclic sulfur atom. mdpi.com

Rhenium(I): Rhenium(I) complexes with benzothiazole-thiourea derivatives have been synthesized, showing that the ligand can coordinate to the metal center. In some instances, coordination occurs through the benzothiazole nitrogen atom and a thiourea (B124793) imino nitrogen. amazonaws.com

The interaction is often confirmed by spectroscopic methods. For instance, in the infrared (IR) spectra of metal complexes of 2-thioacetic acid benzothiazole, a shift in the C=O stretching frequency to a lower region upon complexation indicates coordination through the carbonyl oxygen. thescipub.com

Multimetallic Complex Formation and Bridging Ligand Behavior

The structure of this compound, with its distinct coordination sites, allows it to act as a bridging ligand, connecting two or more metal centers to form binuclear or polynuclear complexes. This behavior has been observed in related benzothiazole compounds. For example, dimeric rhenium(I) complexes have been reported where two metal centers are bridged by the thiolic sulfur atoms of two ligands. amazonaws.com This bridging capability is crucial for designing complex supramolecular architectures and materials with specific catalytic or electronic properties.

Applications in Corrosion Inhibition

The ability of this compound and its derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors, particularly for mild steel and other alloys in acidic environments. researchgate.netresearchgate.net The heteroatoms (N and S) in the molecule are key to its inhibitory action. csic.esnih.gov

Adsorption Mechanisms on Metal Surfaces (e.g., Mild Steel)

The primary mechanism of corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the protonation of the nitrogen atom can lead to a positively charged molecule that interacts with a negatively charged metal surface (due to adsorbed anions like Cl⁻). Values of Gibbs free energy of adsorption (ΔG°ads) less than -20 kJ/mol are indicative of physisorption. researchgate.net

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The lone pair of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the aromatic ring, can be donated to the vacant d-orbitals of the iron atoms on the mild steel surface. nih.gov This stronger form of adsorption leads to a more stable and effective protective layer. rsc.org

Studies on 2-amino-1,3-benzothiazole-6-thiol (B3276104) (TBTA) have shown it to be an excellent inhibitor for mild steel in HCl solution, with its effectiveness attributed to the formation of a protective adsorbed layer. researchgate.net The adsorption process for many benzothiazole derivatives on mild steel has been found to follow the Langmuir adsorption isotherm. researchgate.net

Electrochemical Characterization of Inhibitory Performance (e.g., Impedance Spectroscopy, Polarization)

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors.

Potentiodynamic Polarization: This technique provides information on the kinetics of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. For benzothiazole derivatives, it has been shown that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. researchgate.netresearchgate.net The presence of the inhibitor leads to a decrease in the corrosion current density (icorr). researchgate.netnih.gov The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film and the corrosion process. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. csic.esresearchgate.net The increase in Rct indicates a slowing of the corrosion rate, and the decrease in Cdl is due to the replacement of water molecules at the metal-solution interface by the organic inhibitor molecules, which lowers the local dielectric constant and/or increases the thickness of the electrical double layer. csic.es

The table below summarizes typical findings from electrochemical studies on benzothiazole derivatives as corrosion inhibitors for steel.

| Technique | Parameter | Observation with Inhibitor | Implication |

| Potentiodynamic Polarization | Corrosion Current (icorr) | Decreases | Slower corrosion rate |

| Corrosion Potential (Ecorr) | Minor shift | Mixed-type inhibition | |

| EIS | Charge Transfer Resistance (Rct) | Increases | Increased resistance to charge transfer (corrosion) |

| Double-Layer Capacitance (Cdl) | Decreases | Adsorption of inhibitor on the surface |

Utilization as Building Blocks in Complex Organic Synthesis

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry and is a valuable building block for the synthesis of more complex, biologically active compounds. mdpi.comekb.egnih.gov this compound, with its reactive thiol group and modifiable aromatic ring, serves as a versatile precursor.

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides. mdpi.comekb.eg The thiol group in this compound can be easily functionalized through reactions like alkylation or acylation, allowing for the attachment of various side chains and the construction of larger molecules. nih.gov For example, 2-mercaptobenzothiazole (B37678) can be reacted with chloroacetyl chloride, and the resulting intermediate can be further modified to create a variety of derivatives, including Schiff bases. researchgate.net This reactivity makes it a key starting material for creating libraries of compounds for drug discovery and materials science applications. nih.gov

Development of Functional Materials

Fluorescent Probes for Biological Imaging

The benzothiazole core is a well-established fluorophore, and its derivatives are extensively used in the design of fluorescent probes. These probes function through various mechanisms, including photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and intramolecular charge transfer (ICT), to detect specific analytes by changes in their luminescence characteristics. nih.gov While research has not extensively focused on this compound itself, the broader class of benzothiazole-based probes demonstrates significant potential for applications like cell imaging and the detection of biologically and environmentally important substances. nih.gov

For instance, benzothiazole-based probes have been developed for the ratiometric detection of aluminum ions (Al³⁺) in water samples and for imaging within human stromal cells. nih.gov These probes exhibit changes in their fluorescent spectrum upon binding with the target ion, allowing for both qualitative and quantitative analysis. nih.gov The thiol group in the 6-position of this compound offers a versatile site for further functionalization, enabling the attachment of specific recognition units to target a wide array of analytes. This could lead to the development of "turn-on" fluorescent probes that are highly selective for species like thiophenols or other biologically relevant molecules. nih.gov

| Probe Type | Sensing Mechanism | Target Analyte | Application |

| Benzothiazole-based | Intramolecular Charge Transfer (ICT) | Al³⁺ | Water sample analysis, Cell imaging nih.gov |

| Dinitrophenyl ether derivative of 2-(2-hydroxyphenyl)benzothiazole | Excited-State Intramolecular Proton Transfer (ESIPT) | Aromatic thiols | Environmental sample analysis, Live cell detection nih.gov |

| 2,1,3-Benzothiadiazole (B189464) derivatives | Excited State Intramolecular Proton Transfer (ESIPT) | DNA | Live cell imaging rsc.org |

Components in Dyes and Pigments

Benzothiazole derivatives are significant in the dye industry, particularly for producing red azo dyes with good fastness properties. sigmaaldrich.com The benzothiazole ring system is an effective chromophore, and the presence of substituents can tune the color and properties of the resulting dye. Azo dyes derived from 2-amino-1,3-benzothiazole, a close structural relative of the thiol compound, have been synthesized by diazotization followed by coupling with various phenols and anilines. sigmaaldrich.com

The this compound molecule possesses features that make it a candidate for dye synthesis. The benzothiazole core provides the essential chromophoric system, while the thiol (-SH) group at the 6-position serves as a reactive handle. This thiol group can act as a nucleophile or can be oxidized to form disulfide bridges, offering pathways to incorporate the molecule into larger dye structures or to bind it to substrates like textiles. The specific color of dyes derived from this compound would depend on the electronic nature of the groups it is coupled with, a common principle in dye chemistry. sigmaaldrich.com Beyond traditional dyeing, these compounds also find applications in more advanced areas like dye-sensitized solar cells and reprography. sigmaaldrich.com

Polymer Additives

Benzothiazole compounds have found diverse applications in polymer chemistry. acs.org The thiol group (-SH) is known for its role in polymer chemistry, particularly in vulcanization processes and as a chain transfer agent in polymerization. 2-Mercaptobenzothiazole, a related compound, is a well-known accelerator for the vulcanization of rubber.

While specific data on this compound as a polymer additive is limited in the reviewed literature, its functional groups suggest potential roles. The thiol group can react with polymer backbones or crosslink polymer chains, which could enhance properties like thermal stability, and mechanical strength, or act as an antioxidant to protect the polymer from degradation. The benzothiazole moiety itself can confer desirable properties such as increased resistance to environmental degradation.

Functional Hydrogels for Chemosensing

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and when functionalized with specific chemical moieties, they can act as chemosensors. The integration of responsive molecules into a hydrogel matrix allows for the detection of target analytes through changes in the hydrogel's physical properties, such as swelling, color, or fluorescence.

Derivatives of benzothiazole have been investigated as colorimetric and fluorescent chemosensors. For example, a Schiff's base derived from 2-hydrazinobenzothiazole (B1674376) has been shown to be a selective colorimetric sensor for cyanide ions. The thiol and amine functional groups on the this compound scaffold provide reactive sites that could be used to covalently incorporate the molecule into a polymer hydrogel network. The benzothiazole core could then act as the signaling unit for detecting specific analytes. Although direct application of this specific thiol in functional hydrogels for chemosensing is not yet widely documented, its structure presents a viable platform for designing such materials.

Potential in Radiopharmaceuticals

A significant area of application for benzothiazole derivatives is in the development of radiopharmaceuticals for positron emission tomography (PET) imaging, particularly for the detection of amyloid-β (Aβ) plaques associated with Alzheimer's disease. nih.govrsc.org The benzothiazole structure serves as a recognition element for these plaques.

Researchers have synthesized various benzothiazole derivatives and radiolabeled them with PET isotopes like fluorine-18 (B77423) (¹⁸F) and copper-64 (⁶⁴Cu). nih.govrsc.org For example, ¹⁸F-labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole has been evaluated as a promising agent for imaging Aβ plaques due to its favorable brain washout properties. nih.gov Another study reported on metal-chelating benzothiazole compounds that can be complexed with ⁶⁴Cu for PET imaging of Aβ aggregates. nih.govrsc.org These multifunctional compounds not only serve as imaging agents but can also modulate the aggregation and toxicity of the Aβ peptides. nih.gov

The structure of this compound is highly relevant to this field. The core scaffold is analogous to proven Aβ imaging agents. The thiol group at the 6-position provides a key site for attaching chelators for radiometals like ⁶⁴Cu or for introducing other functionalities to fine-tune the molecule's pharmacokinetic properties, such as brain uptake and clearance.

| Radiotracer | Isotope | Target | Key Finding |

| 6-methyl-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole ([¹⁸F]5) | ¹⁸F | Aβ plaques | High brain washout, suggesting potential as an in vivo imaging agent. nih.gov |

| 6-hydroxy-2-(4'-N-[¹¹C]methylaminophenyl)-1,3-benzothiazole ([¹¹C]PIB) | ¹¹C | Aβ plaques | Commonly used PET tracer for Aβ plaque detection; serves as a benchmark. nih.gov |

| HYR-17 (A metal-chelating benzothiazole derivative) | ⁶⁴Cu | Aβ aggregates | The ⁶⁴Cu-labeled complex showed significant brain uptake in studies. nih.govrsc.org |

| [¹⁸F]8 (An ¹⁸F-Labeled Imidazo[2,1-b]benzothiazole) | ¹⁸F | Aβ plaques | Exhibited high affinity to Aβ and suitable brain uptake kinetics. |

Analytical Method Development for 2 Methyl 1,3 Benzothiazole 6 Thiol Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities that are essential for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of 2-Methyl-1,3-benzothiazole-6-thiol.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive and widely used technique for the analysis of thiols. diva-portal.org However, since thiols like this compound are not inherently fluorescent, a derivatization step is necessary to introduce a fluorescent tag to the molecule. diva-portal.org This process significantly enhances the detection limits, allowing for the quantification of trace amounts of the analyte.

Several fluorescent labeling reagents are available for the derivatization of thiols. The choice of reagent depends on factors such as reaction kinetics, stability of the derivative, and the excitation and emission wavelengths of the resulting fluorophore.

Commonly Used Fluorescent Derivatization Reagents for Thiols:

| Reagent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) (MIPBO) | 310 | 375 | nih.gov |

| 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene | 505 | 525 | nih.gov |

| Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) | ~365 | ~510 | diva-portal.org |

The derivatization reaction typically involves the reaction of the thiol group of this compound with the fluorescent reagent to form a stable, highly fluorescent product. The resulting derivative is then separated from other sample components on a reversed-phase HPLC column, often a C8 or C18 column, using an isocratic or gradient elution with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. diva-portal.orgnih.gov The separated derivative is then detected by the fluorescence detector at the specific excitation and emission wavelengths of the chosen fluorophore. This method offers excellent sensitivity, with detection limits often in the nanomolar (nM) to femtomole (fmol) range. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds. However, direct analysis of thiols by GC-MS can be challenging due to their polarity and potential for thermal degradation. Therefore, a derivatization step is often employed to improve their volatility and thermal stability.

A common derivatization strategy for thiols in GC-MS analysis is alkylation, for instance, using pentafluorobenzyl bromide (PFBBr). This reaction converts the thiol group into a less polar and more volatile thioether derivative. This approach has been successfully used for the analysis of other benzothiazole-related thiols and various polyfunctional thiols in complex matrices like wine. nih.gov

The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) information.

Example GC-MS Parameters for Analysis of Derivatized Thiols:

| Parameter | Condition |

| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) |

| Extraction Method | Headspace Solid-Phase Microextraction (HS-SPME) |

| GC Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Temperature Program | Initial temp. 40°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Mass Spectrometry for Trace Analysis

Mass spectrometry (MS) is an indispensable tool for trace analysis due to its high sensitivity and selectivity. When coupled with a chromatographic separation technique like HPLC or GC, it provides a robust platform for the identification and quantification of compounds at very low concentrations.

For the analysis of this compound, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a particularly powerful approach. nih.gov This technique offers enhanced selectivity by monitoring specific precursor-to-product ion transitions in a process known as multiple reaction monitoring (MRM). This minimizes interferences from the sample matrix and allows for very low detection limits.

In a typical HPLC-MS/MS analysis, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion (the protonated or deprotonated molecule of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer.

Hypothetical HPLC-MS/MS Parameters for this compound:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion [M+H]⁺ | m/z 182.0 |

| Product Ions | Specific fragments to be determined experimentally |

| Collision Energy | To be optimized |

The fragmentation pattern of the related compound, 2-(Methylthio)benzothiazole, shows a precursor ion at m/z 182.0093 [M+H]⁺, which can provide insights into the expected fragmentation of this compound. ufz.de

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the detection of electroactive compounds like thiols. The thiol group in this compound can be oxidized at an electrode surface, generating a current that is proportional to its concentration.

A common approach involves the use of a chemically modified electrode. For instance, a carbon paste electrode can be modified with a compound that has a high affinity for the analyte, which preconcentrates the analyte at the electrode surface and enhances the electrochemical signal. A study on the detection of lead ions utilized a carbon paste electrode modified with 2-benzimidazolethiol, a compound with a similar thiol moiety, demonstrating the feasibility of this approach. srce.hr

Voltammetric techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are typically used. srce.hr CV can be used to study the electrochemical behavior of the compound, while SWV is often employed for quantitative analysis due to its higher sensitivity and lower background current. The detection limit for a similar thiol compound, thiocholine, using an electrochemical cell was found to be in the micromolar (µM) range. dtic.mil

Sample Preparation and Derivatization Strategies for Analytical Purposes

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating the analyte of interest from the sample matrix and converting it into a form suitable for analysis. For this compound, this often involves extraction and derivatization.

Extraction Techniques:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is crucial for achieving high extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. SPE offers high recovery, reduced solvent consumption, and the ability to preconcentrate the analyte.

Derivatization Strategies:

As previously discussed, derivatization is often essential for the analysis of this compound by both HPLC with fluorescence detection and GC-MS.

For HPLC-Fluorescence: Derivatization with a fluorescent reagent is necessary to make the non-fluorescent thiol detectable. diva-portal.orgnih.govnih.gov

For GC-MS: Derivatization is required to increase the volatility and thermal stability of the thiol. Alkylation to form a thioether is a common approach. nih.gov

The selection of the appropriate sample preparation and derivatization strategy depends on the analytical technique being used, the nature of the sample matrix, and the required sensitivity of the method.

Environmental and Biotransformation Studies of Benzothiazole Thiol Derivatives

Biotic Degradation Pathways

The biodegradation of benzothiazole (B30560) derivatives has been observed in various microorganisms, which are capable of utilizing these compounds as a source of carbon, nitrogen, and energy under aerobic conditions. Aerobic mixed cultures have demonstrated the ability to degrade benzothiazole and 2-hydroxybenzothiazole (B105590) (OBT) relatively quickly. sigmaaldrich.com However, compounds like 2-methylthiobenzothiazole have been noted for their persistence under similar conditions. sigmaaldrich.com

Research on axenic cultures has begun to elucidate the initial steps in the degradation pathways. For instance, a Rhodococcus erythropolis strain has been shown to transform benzothiazole-2-sulfonate (BTSO3) and benzothiazole (BT) into 2-hydroxybenzothiazole (OBT). nih.gov This transformation to OBT appears to be a common converging point in the degradation pathways of several benzothiazole derivatives. nih.gov Subsequently, OBT can be further hydroxylated to form a dihydroxybenzothiazole. nih.gov

In the context of thiol-containing benzothiazoles, such as 2-mercaptobenzothiazole (B37678) (MBT), a common transformation is the methylation of the thiol group, leading to the formation of 2-methylthiobenzothiazole (MTBT). mdpi.com While MTBT was often considered a recalcitrant end-product of wastewater treatment, more recent studies have shown that certain bacterial strains are capable of its further transformation. nih.gov

The table below summarizes the observed transformations of various benzothiazole derivatives by microbial isolates.

| Initial Compound | Microbial Strain(s) | Transformation Product(s) |

| Benzothiazole (BT) | Rhodococcus erythropolis BTSO31, Pseudomonas putida HKT554 | 2-Hydroxybenzothiazole (OBT) |

| 2-Mercaptobenzothiazole (MBT) | Pseudomonas putida HKT554, Various soil/water bacteria | 2-Methylthiobenzothiazole (MTBT) |

| Benzothiazole-2-sulfonate (BTSO3) | Rhodococcus erythropolis BTSO31 | 2-Hydroxybenzothiazole (OBT) |

| 2-Methylthiobenzothiazole (MTBT) | Pseudomonas putida HKT554 | Further transformed products |

Microbial Transformation Mechanisms (e.g., Role of Naphthalene (B1677914) Dioxygenase by Pseudomonas putida)

A significant breakthrough in understanding the microbial transformation of benzothiazoles came with the identification of the specific enzymes involved. Studies focusing on Pseudomonas putida, a versatile gram-negative bacterium known for its ability to degrade aromatic compounds, have been particularly revealing.

A strain identified as Pseudomonas putida HKT554 has demonstrated the capability to transform not only benzothiazole and 2-mercaptobenzothiazole but also the persistent 2-methylthiobenzothiazole. nih.gov Through transposon mutagenesis, researchers were able to pinpoint the gene responsible for this transformation capability. The disrupted gene in mutants that lost the ability to transform these benzothiazole derivatives was identified as encoding for naphthalene dioxygenase (NDO). nih.gov This was a pivotal finding, as it was the first report identifying a key enzyme in the biotransformation of these compounds by a gram-negative bacterium. nih.gov

Naphthalene dioxygenase is a well-studied multi-component enzyme system that initiates the aerobic degradation of naphthalene by oxidizing it to cis-naphthalene dihydrodiol. nih.gov The enzyme is known for its broad substrate specificity, enabling it to act on a variety of aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs). nih.gov The finding that NDO from P. putida initiates the degradation of benzothiazoles suggests that the initial step is likely a hydroxylation of the benzene (B151609) ring of the benzothiazole molecule. nih.gov This is consistent with the degradation pathways of other aromatic compounds initiated by dioxygenases, which often lead to the formation of dihydroxylated intermediates that can be further metabolized after ring cleavage. nih.gov

The involvement of naphthalene dioxygenase in the degradation of benzothiazole derivatives by Pseudomonas putida is summarized in the table below.

| Bacterial Strain | Key Enzyme | Substrates Transformed | Initial Transformation Step |

| Pseudomonas putida HKT554 | Naphthalene Dioxygenase (NDO) | Benzothiazole, 2-Mercaptobenzothiazole, 2-Methylthiobenzothiazole | Dioxygenation/Hydroxylation of the aromatic ring |

This enzymatic mechanism provides a basis for understanding how even seemingly recalcitrant benzothiazole derivatives can be attacked and broken down by specialized microorganisms in the environment.

Future Research Directions and Emerging Applications

Unexplored Synthetic Routes and Green Chemistry Advancements

The synthesis of benzothiazole (B30560) derivatives is a well-established field, yet there remains considerable scope for the development of more efficient, environmentally benign, and atom-economical methods for preparing 2-Methyl-1,3-benzothiazole-6-thiol and its analogues. mdpi.comresearchgate.net Future research is anticipated to move beyond traditional multi-step processes, which often involve harsh reaction conditions and the use of toxic reagents. researchgate.net

Green chemistry principles are expected to be at the forefront of new synthetic strategies. mdpi.com This includes the exploration of:

Water as a Solvent: The use of water as a reaction medium for the cyclization of 2-aminothiophenols presents a green and practical alternative to volatile organic solvents. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the condensation reactions involved in forming the benzothiazole core, leading to shorter reaction times and higher yields. mdpi.com

Novel Catalytic Systems: The development and application of recyclable and non-toxic catalysts, such as heterogeneous catalysts and biocatalysts, are promising areas of investigation. mdpi.commdpi.com For instance, the use of laccases for the condensation of 2-aminothiophenol (B119425) with aldehydes has been reported as a green method. mdpi.com Metal-free catalytic systems are also gaining traction to avoid the environmental impact of metal-based catalysts. mdpi.com

One-Pot Reactions: Designing multi-component reactions where this compound can be synthesized in a single step from readily available starting materials would significantly improve efficiency and reduce waste. nih.gov

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Benzothiazoles

| Feature | Conventional Methods | Potential Green Chemistry Advancements |

| Solvent | Often uses toxic organic solvents like toluene. mdpi.com | Use of water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. rsc.orgresearchgate.net |

| Catalyst | May use stoichiometric amounts of acids or metal catalysts. researchgate.netmdpi.com | Recyclable heterogeneous catalysts (e.g., SnP2O7), biocatalysts, or catalyst-free methods. mdpi.com |

| Energy Source | Conventional heating requiring longer reaction times. | Microwave irradiation or ultrasound for rapid and efficient heating. mdpi.com |

| Byproducts | Can generate significant amounts of waste. | Higher atom economy and reduced byproduct formation. nih.gov |

| Reaction Conditions | Often require harsh conditions (e.g., high temperatures). | Milder reaction conditions, often at room temperature. mdpi.commdpi.com |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel derivatives of this compound. Advanced computational modeling can provide valuable insights into the structure-activity relationships (SAR) and guide the synthesis of compounds with desired properties.

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities or material properties. biointerfaceresearch.com This allows for the virtual screening of large libraries of compounds and the identification of promising candidates for synthesis.